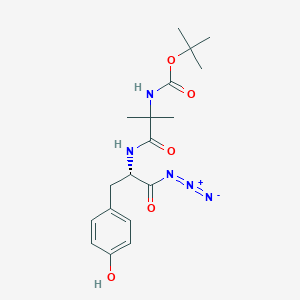
Boc-Aib-Tyr-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Aib-Tyr-N3 is a synthetic peptide compound composed of three amino acids: tert-butoxycarbonyl (Boc)-protected α-aminoisobutyric acid (Aib), tyrosine (Tyr), and an azide group (N3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Aib-Tyr-N3 typically involves solid-phase peptide synthesis (SPPS) using the tert-butoxycarbonyl (Boc) strategy. The process begins with the attachment of the C-terminal amino acid (Tyr) to a solid support resin. The Boc group is used to protect the α-amino group during the synthesis. The synthesis proceeds through a series of coupling and deprotection steps, where each amino acid is sequentially added to the growing peptide chain. The azide group (N3) is introduced at the final step .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Boc-Aib-Tyr-N3 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Stannous chloride (SnCl2) or other reducing agents.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Boc-Aib-Tyr-N3 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Boc-Aib-Tyr-N3 involves its ability to form stable secondary structures, such as helices and sheets, through hydrogen bonding and hydrophobic interactions. The azide group allows for further functionalization through click chemistry, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-Aib-Tyr-OMe: Similar structure but with a methoxy group instead of an azide group.
Boc-Aib-Tyr-Gabu-OMe: Contains γ-aminobutyric acid (Gabu) instead of an azide group.
Uniqueness
Boc-Aib-Tyr-N3 is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This feature makes it particularly valuable for applications in bioconjugation and material science .
Properties
CAS No. |
61480-00-0 |
|---|---|
Molecular Formula |
C18H25N5O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N5O5/c1-17(2,3)28-16(27)21-18(4,5)15(26)20-13(14(25)22-23-19)10-11-6-8-12(24)9-7-11/h6-9,13,24H,10H2,1-5H3,(H,20,26)(H,21,27)/t13-/m0/s1 |
InChI Key |
JKEZQHPSVFTAOF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















